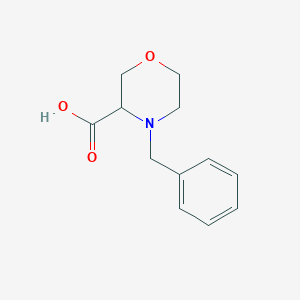

4-benzylmorpholine-3-carboxylic Acid

Descripción

Historical Context and Significance of Morpholine (B109124) Ring Systems in Organic Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, holds a significant place in the landscape of organic chemistry. wikipedia.org Its discovery is attributed to the German chemist Ludwig Knorr in the late 1800s. chemceed.com Structurally designated as a tetrahydro-1,4-oxazine, the morpholine moiety is a versatile and synthetically accessible building block. wikipedia.orgnih.gov This versatility stems from the presence of the secondary amine, which provides a site for various chemical transformations, and the ether oxygen, which influences the molecule's polarity and conformational properties. wikipedia.orgacs.org

Industrially, morpholine has found widespread application. It is commonly used as a corrosion inhibitor in steam boiler systems due to its volatility being similar to water, allowing for even distribution and pH adjustment throughout the system. wikipedia.org It also serves as a solvent, an intermediate for rubber vulcanization accelerators, and in the formulation of waxes, polishes, and agricultural fungicides. atamankimya.com In the realm of organic synthesis, morpholine is widely utilized as a building block in the preparation of more complex molecules. wikipedia.org It is a key component in the synthesis of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The presence of the ether oxygen withdraws electron density from the nitrogen atom, making it less basic than similar cyclic amines like piperidine, a property that chemists exploit in various synthetic strategies. wikipedia.org

Overview of Benzyl-Substituted Morpholine Derivatives in Medicinal Chemistry

The incorporation of the morpholine scaffold is a common strategy in medicinal chemistry, often employed to enhance a molecule's physicochemical properties, biological activity, and metabolic profile. nih.govnih.gov The morpholine ring is considered a "privileged structure" because its derivatives can interact with a wide range of biological targets, conferring activities such as anticancer, anti-inflammatory, antimicrobial, and analgesic properties. nih.govresearchgate.net When the morpholine ring is substituted, particularly with a benzyl (B1604629) group, it can lead to compounds with significant therapeutic potential.

The benzyl group, a phenyl group attached to a CH₂ linker, can introduce beneficial properties to a drug candidate. It can engage in various non-covalent interactions with biological receptors, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and potency. researchgate.net The combination of the morpholine's favorable pharmacokinetic characteristics—like improved solubility and metabolic stability—with the receptor-binding potential of the benzyl group has led to the development of numerous bioactive compounds. acs.orgresearchgate.net

Research has shown that benzyl-substituted morpholines are core structures in molecules with diverse pharmacological effects. For instance, certain derivatives have been investigated for their potential as anticancer agents, with studies indicating that specific substitutions on the morpholine ring can lead to significant binding affinity with enzymes like topoisomerase II, a key target in cancer therapy. wisdomlib.org Other substituted morpholines have demonstrated a wide array of biological actions, including antioxidant and antihyperlipidemic activity. researchgate.net The strategic placement of the benzyl group on the morpholine nitrogen (N-4 position) is a key feature in the design of many such compounds, influencing their interaction with specific molecular targets.

Rationale for Academic Research on 4-Benzylmorpholine-3-carboxylic Acid

Academic and industrial interest in this compound stems primarily from its utility as a specialized chemical building block. Specifically, it is often classified as a chiral building block, meaning it possesses a defined three-dimensional structure (stereochemistry) that can be used to construct larger, more complex molecules with a high degree of stereochemical purity. bldpharm.comnih.gov

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. nih.gov One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, synthetic methods that can selectively produce the desired enantiomer are highly sought after. This is where chiral building blocks like this compound become invaluable.

The structure of this compound contains two key features for asymmetric synthesis:

A Pre-defined Stereocenter: The carbon at the 3-position of the morpholine ring is a chiral center. Having this center already established in a starting material allows chemists to build complexity around it without having to introduce the chirality in a later, potentially less efficient, step.

A Reactive Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can be readily converted into other groups (e.g., esters, amides), allowing it to be linked to other molecules in a synthetic sequence. rsc.org

Therefore, the primary rationale for research on this compound is its application in asymmetric synthesis to create novel, enantiomerically pure compounds, particularly for drug discovery and development. nih.govsigmaaldrich.com

Scope and Objectives of the Research Investigation

The research involving this compound is typically focused on its application as an intermediate in the synthesis of target molecules. The scope of such investigations generally falls within the field of synthetic organic chemistry and medicinal chemistry.

The main objectives of research utilizing this compound include:

Development of Novel Synthetic Methodologies: Researchers aim to use this compound to develop efficient and stereoselective routes to complex molecular targets. This can involve multi-step syntheses where the morpholine derivative is one of the key starting materials. researchgate.net

Synthesis of Biologically Active Compounds: A primary goal is to incorporate this chiral scaffold into new molecules designed to interact with specific biological targets, such as enzymes or receptors. The objective is to synthesize potential new therapeutic agents for a variety of diseases. researchgate.net

Creation of Chiral Ligands and Catalysts: Chiral molecules are not only important as drugs but also as catalysts for other chemical reactions. The defined stereochemistry of this compound makes it a candidate for the synthesis of new chiral ligands used in asymmetric catalysis. rsc.org

Exploration of Structure-Activity Relationships (SAR): By systematically incorporating this building block into a series of related molecules and testing their biological activity, researchers can understand how the specific structural features of the morpholine derivative contribute to its function. This knowledge guides the design of more potent and selective compounds. researchgate.net

In essence, the research is not typically on the compound itself, but on what can be created from it. The investigation centers on leveraging its unique structural and chiral properties to access new and potentially valuable chemical entities.

Research Findings: Chemical Properties

The following table summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 929047-50-7 (for R-enantiomer) |

| MDL Number | MFCD06799464 (for R-enantiomer) |

| Classification | Heterocyclic Building Block, Chiral Building Block, Carboxylic Acid |

Data sourced from chemical supplier databases. bldpharm.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400014 | |

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219426-63-7 | |

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzylmorpholine 3 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net For 4-benzylmorpholine-3-carboxylic acid, two primary disconnections guide the synthetic design:

C-N Bond Disconnection: The most straightforward disconnection is at the benzylic C-N bond of the morpholine (B109124) nitrogen. This simplifies the target molecule into two key synthons: a benzyl (B1604629) cation equivalent (benzyl bromide or chloride) and a morpholine-3-carboxylic acid anion equivalent. This approach suggests a direct N-alkylation of a pre-existing morpholine-3-carboxylic acid core.

Ring Disconnections (C-N and C-O Bonds): A more fundamental approach involves breaking the bonds of the morpholine ring itself. Disconnecting the C3-N4 bond and the C2-O bond leads to a substituted diethanolamine (B148213) precursor, which can be derived from an α-amino acid like serine. This strategy requires forming the heterocyclic ring during the synthesis.

These disconnections reveal that the molecule can be constructed either by modifying a pre-formed morpholine ring or by building the ring from acyclic precursors.

Classical Synthetic Approaches

Classical methods for synthesizing this compound rely on established reaction mechanisms to build the molecular framework.

A common strategy for constructing substituted morpholines involves the cyclization of N-substituted diethanolamine derivatives. researchgate.net A plausible multi-step sequence for this compound begins with a chiral α-amino acid precursor, such as D- or L-serine methyl ester.

The synthesis can be envisioned as follows:

N-Benzylation: The primary amine of the serine ester is selectively benzylated using benzyl bromide in the presence of a non-nucleophilic base.

N-Alkylation with a C2-Synthon: The secondary amine is then reacted with a two-carbon electrophile, such as ethyl bromoacetate.

Reduction: The ester group introduced in the previous step is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride.

Cyclization: The resulting N-benzyl-N-(2-hydroxyethyl)serinol is then cyclized. This is typically achieved by converting the primary alcohol (from the serine backbone) into a good leaving group (e.g., a tosylate) followed by intramolecular Williamson ether synthesis under basic conditions to form the morpholine ring.

Oxidation: Finally, the primary alcohol at the C3 position is oxidized to a carboxylic acid to yield the target product.

A more direct approach involves the derivatization of readily available starting materials that already contain the morpholine or amino acid core.

From Morpholine Precursors: The most direct synthesis is the N-alkylation of morpholine-3-carboxylic acid with a benzylating agent. This reaction is analogous to the synthesis of 4-methylmorpholine-3-carboxylic acid, where reductive amination is used. In the case of the benzyl group, a direct substitution reaction is more common. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide or benzyl chloride.

| Reaction Parameter | Description |

| Starting Material | Morpholine-3-carboxylic acid |

| Reagent | Benzyl bromide or Benzyl chloride |

| Solvent | A polar aprotic solvent such as DMF or Acetonitrile (B52724) |

| Base | A non-nucleophilic base like K₂CO₃ or NaH to deprotonate the secondary amine |

| Temperature | Room temperature to moderate heating (50-80 °C) |

From Amino Acid Precursors: Natural α-amino acids can be used to construct the morpholine ring. researchgate.net Starting with serine, the amino group can be protected and the carboxylic acid can be reduced to an alcohol. The nitrogen is then benzylated. The subsequent steps would involve introducing a 2-hydroxyethyl group onto the nitrogen, followed by an intramolecular cyclization to form the morpholine ring, similar to the multi-step sequence described previously.

Epichlorohydrin (B41342) is a versatile three-carbon building block used in the synthesis of various heterocyclic compounds, including morpholine derivatives. derpharmachemica.com Its utility stems from the presence of both an epoxide and a chloromethyl group, which can react sequentially.

A synthetic strategy using epichlorohydrin could involve:

Reaction of N-benzylethanolamine with epichlorohydrin. The amine nitrogen opens the epoxide ring, forming a secondary amino alcohol with a chloromethyl side chain.

Intramolecular cyclization under basic conditions. The hydroxyl group, deprotonated by a base, displaces the chloride ion via an intramolecular Williamson ether synthesis to form 3-hydroxymethyl-4-benzylmorpholine.

Oxidation of the primary alcohol at the C3 position to a carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or TEMPO-mediated oxidation) to yield the final product, this compound. The ring-opening of epoxides with nucleophiles is a well-established and efficient process. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

Since the C3 carbon of this compound is a stereocenter, controlling the stereochemistry is often a critical aspect of its synthesis, particularly for pharmaceutical applications.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nii.ac.jp Enzyme-catalyzed kinetic resolution is particularly effective due to the high enantioselectivity of enzymes like lipases.

While direct enzymatic resolution of this compound is not widely documented, the principle has been successfully applied to very similar structures. For instance, the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been demonstrated as a key step in the synthesis of reboxetine (B1679249) analogs. researchgate.net In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (the other enantiomer). This demonstrates the feasibility of using enzymatic methods to obtain enantiopure intermediates that can then be converted to the final target molecule.

| Technique | Description |

| Method | Enzyme-Catalyzed Kinetic Resolution |

| Enzyme Class | Lipases (e.g., Candida rugosa lipase) |

| Substrate | Racemic ester intermediate (e.g., an alkyl ester of this compound) |

| Process | The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the carboxylic acid. |

| Outcome | Separation of a mixture containing one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid. |

This approach provides a practical route to enantiomerically pure forms of this compound, which are crucial for stereospecific applications.

Asymmetric Synthesis Approaches

The asymmetric synthesis of this compound and its analogs is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for their application in medicinal chemistry. Various strategies have been developed to control the stereochemistry at the C3 position of the morpholine ring.

One notable approach involves the use of chiral starting materials derived from amino acids. For instance, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported, utilizing immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. This solid-phase methodology allows for the stereoselective formation of the morpholine ring, with the final stereochemistry being influenced by the choice of the starting amino acid and the reagents used during cyclization.

Another powerful strategy is the palladium-catalyzed carboamination of enantiomerically pure amino alcohols. This method allows for the construction of the morpholine ring with a high degree of stereocontrol. The starting chiral amino alcohol dictates the absolute configuration of the final product. While not explicitly detailed for this compound itself, this methodology has been successfully applied to a range of substituted morpholines, suggesting its applicability.

Furthermore, diastereoselective syntheses offer a pathway to control the relative stereochemistry of multiple chiral centers. One such method involves the reaction of a tosyl-oxazetidine with α-formyl carboxylates. This approach leads to the formation of morpholine hemiaminals with good diastereoselectivity, which can then be further elaborated to the desired carboxylic acid. The stereochemical outcome is governed by steric and electronic effects within the transition state of the cyclization reaction.

A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has also been shown to be an efficient route to enantiomerically enriched 3-substituted morpholines from aminoalkyne substrates. The success of this method relies on a ruthenium catalyst bearing a chiral ligand, where hydrogen-bonding interactions are crucial for achieving high enantioselectivity.

Control of Configuration and Substitution Patterns in Morpholine Ring Synthesis

The precise control over the configuration and substitution patterns of the morpholine ring is a central theme in the synthesis of compounds like this compound. The strategies employed often rely on the inherent chirality of the starting materials or the influence of chiral catalysts and auxiliaries.

The use of enantiopure starting materials, such as amino acids or amino alcohols, is a common and effective method to introduce chirality into the morpholine scaffold. For example, starting with a specific enantiomer of a serine derivative in a polymer-supported synthesis directly translates to the formation of a specific enantiomer of the resulting morpholine-3-carboxylic acid.

Diastereoselective reactions are also pivotal in controlling the relative stereochemistry of substituents on the morpholine ring. The formation of cis or trans isomers can be influenced by the choice of reagents and reaction conditions. For instance, in palladium-catalyzed carboamination reactions, the geometry of the transition state, which can be influenced by the ligands on the palladium catalyst, dictates the diastereoselectivity of the cyclization.

Furthermore, the substitution pattern of the morpholine ring can be strategically planned by selecting appropriately substituted precursors. For the synthesis of this compound, the benzyl group at the N4 position is typically introduced via N-alkylation of a precursor morpholine or by using N-benzylaminoethanol derivatives as starting materials. The carboxylic acid at the C3 position is often derived from a corresponding functional group in the starting material, such as an ester or a nitrile, which is then hydrolyzed in a later step.

Advanced Synthetic Strategies

To enhance the efficiency and complexity of morpholine synthesis, a number of advanced strategies have been developed. These methods often aim to reduce the number of synthetic steps, improve yields, and allow for the rapid generation of diverse analogs.

One-Pot Procedures for Complex Analogues

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. A metal-free, one-pot strategy for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been described. beilstein-journals.org This approach involves the ring-opening of an aziridine (B145994) with a haloalcohol, followed by an in-situ cyclization to form the morpholine ring. beilstein-journals.org By selecting an appropriately substituted aziridine and haloalcohol, this method could be adapted for the synthesis of complex analogues of this compound in a single synthetic operation. For example, the reaction of a suitably protected 3-carboxy-aziridine with N-benzyl-2-haloethanol could potentially yield the desired product scaffold.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. The application of microwave irradiation to the synthesis of morpholine derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. For instance, the synthesis of various heterocyclic compounds, including morpholines, has been efficiently achieved under microwave conditions. This technique can be particularly beneficial for the cyclization step in the formation of the morpholine ring, often leading to cleaner reactions and easier purification.

Use of Protecting Group Strategies

In the synthesis of a multifunctional molecule like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions. The two primary functional groups that may require protection are the secondary amine of the morpholine ring and the carboxylic acid at the C3 position.

The carboxylic acid group is often protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions targeting other parts of the molecule. These ester groups can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. For more sensitive substrates, a benzyl ester can be employed, which can be cleaved under neutral conditions via hydrogenolysis, often concurrently with the removal of a Cbz group.

Analytical Characterization of Synthesized Compounds

The unambiguous characterization of this compound is crucial to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals would include multiplets for the aromatic protons of the benzyl group, typically in the range of 7.2-7.4 ppm. The benzylic protons would appear as a singlet or an AB quartet around 3.5-4.5 ppm. The protons on the morpholine ring would exhibit complex multiplets in the region of 2.5-4.0 ppm, with their coupling constants providing insights into the conformation of the ring and the relative stereochemistry of the substituents. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons of the benzyl group (125-140 ppm), the benzylic carbon (around 60 ppm), and the carbons of the morpholine ring (typically in the range of 45-75 ppm).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₁₂H₁₅NO₃), the expected molecular weight is approximately 221.25 g/mol . Electrospray ionization (ESI) is a common technique for analyzing such molecules, and the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.1.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the synthesized compound and for separating enantiomers if a chiral stationary phase is used. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Below is an interactive table summarizing the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons: ~7.2-7.4 ppm (m, 5H); Benzylic protons: ~3.5-4.5 ppm (s or ABq, 2H); Morpholine ring protons: ~2.5-4.0 ppm (m, 7H); Carboxylic acid proton: >10 ppm (br s, 1H) |

| ¹³C NMR | Carbonyl carbon: ~170-180 ppm; Aromatic carbons: ~125-140 ppm; Benzylic carbon: ~60 ppm; Morpholine ring carbons: ~45-75 ppm |

| Mass Spectrometry (ESI) | [M+H]⁺: m/z 222.1 |

| HPLC (Reversed-Phase) | Single peak indicating purity on a C18 column with a suitable mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). |

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)

Spectroscopic analysis is crucial for the structural elucidation of this compound, providing a detailed map of the atomic arrangement within the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the morpholine ring, and the carboxylic acid.

The acidic proton of the carboxyl group (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-12 ppm. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected to resonate between 2.0 and 3.0 ppm. libretexts.org The protons of the benzyl group's aromatic ring would typically appear in the 7.2-7.5 ppm region, while the benzylic methylene (B1212753) protons (-CH₂-) would be adjacent to the nitrogen atom, leading to a chemical shift around 3.5-4.5 ppm. The remaining protons on the morpholine ring would be found in the 2.5-4.0 ppm range, with their exact shifts and splitting patterns depending on their spatial relationships.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Benzylic (-CH₂-Ph) | 3.5 - 4.5 | Singlet |

| Morpholine Ring Protons | 2.5 - 4.0 | Multiplets |

| Alpha-Proton (-CH-COOH) | 2.0 - 3.0 | Multiplet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is a key indicator, typically resonating in the highly deshielded region of 165-185 ppm. researchgate.net The carbons of the aromatic benzyl group are expected between 125-140 ppm. The benzylic carbon and the carbons of the morpholine ring would appear further upfield, generally in the 40-80 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ ppm) |

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (-CH₂-Ph) | 50 - 65 |

| Morpholine Ring (-CH₂-) | 40 - 80 |

| Alpha-Carbon (-CH-COOH) | 55 - 70 |

Mass Spectrometry (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₅NO₃), the molecular weight is 221.25 g/mol .

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be expected to show a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 222.1128, confirming the elemental formula.

The fragmentation pattern in MS/MS analysis can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or parts of it. libretexts.org Key expected fragments for this molecule would include:

Loss of the carboxyl group (-COOH): A peak at m/z 176, corresponding to the remaining 4-benzylmorpholine (B76435) fragment. libretexts.orgyoutube.com

Formation of the tropylium (B1234903) ion: Cleavage of the benzyl group often results in a stable tropylium cation at m/z 91.

Cleavage of the morpholine ring: Various fragments corresponding to the opening and breaking of the morpholine ring can also be observed. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | ~222.11 |

| [M-COOH]⁺ | Loss of Carboxylic Acid Group | ~176.11 |

| [C₇H₇]⁺ | Tropylium Ion (from Benzyl Group) | 91.05 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, this method can provide unambiguous confirmation of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would establish the conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the benzyl and carboxylic acid substituents. For chiral versions of the molecule, such as (R)- or (S)-4-benzylmorpholine-3-carboxylic acid, X-ray crystallography is the definitive method for determining the absolute stereochemistry. researchgate.net The crystal packing arrangement, showing intermolecular interactions like hydrogen bonding from the carboxylic acid group, would also be revealed.

Structure Activity Relationship Sar Studies of 4 Benzylmorpholine 3 Carboxylic Acid Derivatives

Computational Approaches to SAR Elucidation

Conformational Analysis and its Role in Bioactivity

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For derivatives of 4-benzylmorpholine-3-carboxylic acid, conformational analysis—the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds—is essential for understanding their interaction with biological targets. While specific conformational analysis studies directly linking the bioactivity of this compound are not extensively available in publicly accessible literature, the conformational properties of the core morpholine (B109124) ring and the influence of its substituents can be inferred from general principles of medicinal chemistry.

The morpholine ring is a versatile scaffold in drug design, known for its favorable physicochemical and metabolic properties. sci-hub.senih.govconsensus.app It typically adopts a chair conformation, which is the most stable arrangement, minimizing steric and torsional strain. nih.gov This chair conformation is not rigid and can undergo ring flipping, resulting in two distinct chair forms. The orientation of the substituents on the morpholine ring—in this case, the benzyl (B1604629) group at the 4-position and the carboxylic acid group at the 3-position—will be either axial or equatorial. The equilibrium between these two conformations is influenced by the steric bulk of the substituents.

For this compound, the large benzyl group at the nitrogen atom (N4) is expected to predominantly occupy the equatorial position to minimize steric hindrance. Similarly, the carboxylic acid group at C3 would also favor an equatorial orientation. The relative orientation of these two groups is crucial for the molecule's ability to bind to a specific biological target.

The benzyl group can engage in hydrophobic interactions with pockets in proteins, while the morpholine ring itself can participate in hydrogen bonding through its oxygen atom. The carboxylic acid is a key functional group that can act as a hydrogen bond donor and acceptor, and can also exist as a carboxylate anion, forming ionic interactions. The spatial relationship between these interaction points, dictated by the molecule's conformation, is a key factor in its biological activity.

The presence of a chiral center at the 3-position of the morpholine ring means that this compound can exist as two enantiomers: (R)-4-benzylmorpholine-3-carboxylic acid and (S)-4-benzylmorpholine-3-carboxylic acid. These enantiomers will have identical physical properties but may exhibit different biological activities due to their different spatial arrangements, which can lead to stereoselective interactions with chiral biological macromolecules like enzymes and receptors.

Advanced Biological and Mechanistic Investigations

Enzyme Inhibition Studies

While direct enzyme inhibition data for 4-benzylmorpholine-3-carboxylic acid is not currently available, the broader family of morpholine-containing compounds has been explored for such properties. The structural features of this compound, namely the benzyl (B1604629) group and the morpholine (B109124) ring, suggest potential interactions with enzyme active sites.

Specific Enzyme Targets and Modulatory Mechanisms

Studies on the isomeric compound, 4-benzylmorpholine-2-carboxylic acid, indicate that the benzyl group can interact with hydrophobic pockets within proteins, and the morpholine ring is capable of forming hydrogen bonds with amino acid residues. These types of interactions are fundamental to how many small molecule inhibitors modulate the activity of enzymes. For example, other classes of compounds containing a morpholine ring have been investigated as potential enzyme inhibitors.

Kinetic Characterization of Enzyme-Inhibitor Interactions

A detailed kinetic characterization of the interaction between this compound and any specific enzyme target has not been reported. Such studies are essential for determining the potency and mechanism of inhibition (e.g., competitive, non-competitive).

Cellular and Molecular Mechanisms of Action

Research into the cellular effects of morpholine derivatives has uncovered activities related to cell proliferation, cell cycle regulation, and programmed cell death (apoptosis). These findings offer a predictive framework for the potential cellular and molecular actions of this compound.

Modulation of Cellular Pathways and Signaling Cascades

The modulation of cellular signaling pathways is a hallmark of many biologically active compounds. While specific pathways affected by this compound have not been identified, related morpholine derivatives have been shown to possess anti-proliferative properties, suggesting interference with signaling cascades that control cell growth.

Induction of Apoptosis and Cell Cycle Arrest

Significant findings have been made with derivatives of the isomeric 4-benzylmorpholine-2-carboxylic acid. Certain hydrazide derivatives of this compound were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. nih.gov The mechanism of apoptosis was linked to caspase-activated DNase. nih.gov In a separate study, novel morpholin-3-one (B89469) derivatives were observed to arrest the cell cycle in the G1 phase and induce apoptosis in lung cancer cells. nih.gov This activity was associated with an increase in the levels of the p53 tumor suppressor protein and the Fas receptor, which are critical components of the apoptotic pathway. nih.gov

| Compound Type | Cell Line | Observed Effects |

|---|---|---|

| 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives | Murine Ascites Lymphoma | G2/M phase cell cycle arrest, Caspase-activated DNase mediated apoptosis. nih.gov |

| Morpholin-3-one derivatives | A549 (Human Lung Carcinoma) | G1 phase cell cycle arrest, Apoptosis induction, Increased p53 and Fas levels. nih.gov |

Interaction with Specific Molecular Targets

The precise molecular targets of this compound remain to be elucidated. The structural components of the molecule, including the benzyl moiety and the carboxylic acid group on the morpholine ring, provide potential points of interaction with various biological macromolecules. The general mechanism proposed for its 2-carboxylic acid isomer involves the benzyl group engaging with hydrophobic regions of a target protein while the morpholine component forms hydrogen bonds.

Evaluation in Disease Models

In Vitro Anti-proliferative Activity in Cancer Cell Lines (e.g., DLA, EAC, MCF-7, A549, Jurkat, HeLa)

No specific data is available for this compound.

In Vivo Efficacy Studies in Animal Models (e.g., Murine Ascites Lymphoma, Malaria Mouse Model)

No specific data is available for this compound.

Anti-angiogenic Effects and Neovessel Formation

No specific data is available for this compound.

Structure-Based Drug Design Principles

Ligand-Target Complex Analysis

No specific data is available for this compound.

Rational Design of Novel Analogues

No specific data is available for this compound.

Potential Applications and Translational Research of 4 Benzylmorpholine 3 Carboxylic Acid in Medicinal Chemistry

Building Block for Pharmaceutical Compounds and Biologically Active Molecules

4-Benzylmorpholine-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules designed for therapeutic purposes. The morpholine (B109124) ring itself is a common feature in many approved drugs, valued for its ability to improve the pharmacokinetic profile of a compound. nih.govresearchgate.net The presence of the carboxylic acid group on the morpholine ring of this compound provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. This strategic positioning of the carboxylic acid enables the creation of amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs. The benzyl (B1604629) group can also be modified or can contribute to the binding of the final compound to its biological target. The versatility of this building block allows for the generation of libraries of compounds for screening against different diseases, accelerating the identification of new lead structures.

Development of Novel Drug Candidates

The scaffold of this compound has been utilized in the design and synthesis of various novel drug candidates with a range of potential therapeutic applications.

Anticancer Agents

While direct studies on the anticancer activity of this compound derivatives are limited, research on the isomeric 4-benzylmorpholine-2-carboxylic acid provides insights into the potential of this structural motif. A series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives has been synthesized and evaluated for anti-proliferative activity against various human and murine cancer cell lines. nih.gov These studies have demonstrated that specific derivatives exhibit significant cytotoxic effects. For instance, some of these compounds have shown promising activity against cell lines such as DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), MCF-7 (human breast adenocarcinoma), and A549 (human lung carcinoma). nih.gov

| Compound | Cell Line | Reported Activity |

|---|---|---|

| 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives | DLA, EAC, MCF-7, A549 | Significant anti-proliferative activity |

Antimalarial Agents

The 4-benzylmorpholine (B76435) moiety has been identified as a key component in the development of potent antimalarial agents. A notable example is the quinoline-4-carboxamide derivative, DDD107498 (also known as M5717 or Cabamiquine), which incorporates a 4-benzylmorpholine group. nih.govacs.orgbioworld.comescholarship.orgresearchgate.net This compound emerged from a phenotypic screen against the blood stage of Plasmodium falciparum and has demonstrated potent, multi-stage antimalarial activity. nih.govbioworld.comescholarship.orgresearchgate.net The introduction of the benzyl morpholine resulted in a significant increase in potency against the 3D7 strain of P. falciparum. nih.govacs.org Further studies revealed that DDD107498 has an excellent pharmacokinetic profile, including good oral bioavailability and a long plasma half-life, and is effective against drug-resistant strains of the malaria parasite. nih.govbioworld.com The compound acts via a novel mechanism of action, inhibiting the parasite's protein synthesis by targeting the translation elongation factor 2 (eEF2). escholarship.orgresearchgate.netnih.gov

| Compound | Parameter | Value |

|---|---|---|

| DDD107498 | EC50 against P. falciparum (3D7) | 1 nM acs.orgmedchemexpress.com |

| Permeability (PAMPA Pe) | 73 nm/s acs.org |

Enzyme Inhibitors

The structural framework of this compound can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes. One study focused on the design and synthesis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer. nih.govnih.govresearchgate.net In this research, a lead compound, molecule P6, demonstrated significant inhibitory selectivity for SIRT3 over other sirtuin isoforms, SIRT1 and SIRT2. nih.govnih.gov This selectivity is crucial for minimizing off-target effects. The study also showed that these compounds could induce cell cycle arrest and differentiation in leukemic cell lines, highlighting their therapeutic potential. nih.govnih.gov

| Enzyme | IC50 (µM) |

|---|---|

| SIRT3 | 7.2 nih.govnih.gov |

| SIRT1 | 32.6 nih.govnih.gov |

| SIRT2 | 33.5 nih.govnih.gov |

Antimicrobial and Antifungal Agents

The morpholine nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents. nih.govresearchgate.nettandfonline.comresearchgate.net Various derivatives of morpholine have been synthesized and shown to possess a broad spectrum of activity against different pathogens. tandfonline.comresearchgate.net For instance, 4-phenyl morpholine derivatives have reported antimicrobial properties. tandfonline.com Furthermore, studies on quinoline-4-carboxylic acid derivatives have demonstrated their potential as antibacterial agents. mdpi.comnih.govresearchgate.netnih.gov A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds displayed good activity, particularly against Staphylococcus aureus and Escherichia coli. mdpi.com While specific studies on this compound derivatives are not extensively documented in this context, the established antimicrobial and antifungal properties of both the morpholine and quinoline-4-carboxylic acid scaffolds suggest that derivatives of this compound could be promising candidates for the development of new anti-infective agents.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5a4 | Staphylococcus aureus | 64 mdpi.com |

| 5a7 | Escherichia coli | 128 mdpi.com |

Agents Modulating Inflammatory Pathways

Morpholine-containing compounds have been investigated for their anti-inflammatory properties. nih.govresearchgate.netjapsonline.comresearchgate.net The introduction of a morpholine moiety into a molecule can enhance its anti-inflammatory activity. japsonline.com For example, an ibuprofen (B1674241) derivative containing a morpholine Mannich base substituent showed higher anti-inflammatory activity than diclofenac. japsonline.com The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Several carboxylic acid-containing compounds have been designed as selective COX-2 inhibitors. nih.govnih.gov Research on 2-aryl-quinoline-4-carboxylic acid derivatives has led to the identification of potent and selective COX-2 inhibitors. nih.gov One such compound demonstrated a high selectivity index for COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects. nih.gov Although direct evidence for the anti-inflammatory activity of this compound derivatives is not yet available, the known anti-inflammatory properties of both morpholine and carboxylic acid-containing scaffolds provide a strong rationale for exploring this area of research.

| Enzyme | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| COX-2 | 0.077 | 1298 |

| COX-1 | >100 |

Insufficient Information Found to Generate Article on this compound

Following a comprehensive search for scholarly articles and detailed research data, it has been determined that there is insufficient publicly available information to construct a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the user’s specified outline.

The conducted searches yielded primarily entries from chemical suppliers, which confirm the compound's existence and provide basic chemical properties. chemsrc.combldpharm.combldpharm.com Some related literature discusses the broader class of morpholine-containing compounds and their general importance in medicinal chemistry, particularly as scaffolds for drugs targeting the central nervous system. nih.govnih.govdrugbank.com Additionally, research on the antidepressant Reboxetine (B1679249) highlights the significance of the morpholine core in its structure and function.

Potential in Neurological Disorders: There is no specific information linking this compound as an analog of Reboxetine or detailing its evaluation for any neurological conditions.

Role in Drug Discovery: No published studies were identified that describe its use in lead optimization, structure-activity relationship (SAR) analyses, or as a foundational scaffold in a drug discovery program.

Pharmacokinetic and Pharmacodynamic Properties: Data on the absorption, distribution, metabolism, excretion (ADME), and specific biological targets of the compound are not available in the public domain.

Selectivity and Off-Target Effects: There is no information regarding the compound's binding profile or its effects on unintended biological targets.

Exploration in New Therapeutic Areas: No research could be found that investigates the potential of this compound for therapeutic applications beyond speculative mentions for related compounds.

Scalable and Sustainable Synthesis: While general synthetic methods for related molecules exist, no specific, scalable, or sustainable synthetic routes for this compound have been published. nih.gov

Without access to dedicated research on this specific compound, any attempt to generate the requested article would be highly speculative and would not meet the required standards of scientific accuracy and detail. The available data is insufficient to populate the mandated sections and subsections of the user's outline.

Future Directions and Research Challenges

Advancements in Computational Modeling for Predictive Research

The exploration of novel therapeutic agents is increasingly driven by computational methods, which allow for the prediction of molecular interactions and properties before undertaking extensive laboratory synthesis and testing. For a molecule such as this compound, computational modeling offers a powerful toolkit to forecast its potential as a pharmacophore, guide the design of derivatives with enhanced activity, and elucidate its mechanism of action at a molecular level.

Computational approaches are particularly valuable in the early stages of drug discovery. nih.gov They enable researchers to simulate the interactions between a potential drug candidate and its biological target, optimize the compound's structure for better efficacy, and predict pharmacokinetic properties. nih.gov The structural features of this compound—the morpholine ring, the flexible benzyl group, and the ionizable carboxylic acid—are well-suited for such in silico analysis. The morpholine ring is a recognized motif in many bioactive molecules, while the benzyl group can participate in hydrophobic interactions and the carboxylic acid can form crucial hydrogen bonds with biological targets.

Molecular docking is a primary computational technique that could be applied to predict how this compound binds to the active sites of various proteins, such as enzymes or receptors. frontiersin.org By simulating the conformational possibilities of the molecule within a target's binding pocket, docking studies can estimate the binding affinity and identify key interactions. This information is critical for prioritizing which biological targets to investigate experimentally and for designing structural modifications to the molecule to improve its binding potency.

Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational strategy. QSAR models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby streamlining the process of identifying the most promising candidates for synthesis.

Molecular dynamics (MD) simulations can provide deeper insights into the behavior of the molecule and its complex with a biological target over time. These simulations model the atomic movements, offering a dynamic picture of the binding stability and the conformational changes that may occur upon interaction. This can help validate docking results and provide a more nuanced understanding of the compound's mechanism of action.

The application of these predictive models allows for a more rational and efficient approach to drug design, reducing the reliance on traditional trial-and-error screening methods. By leveraging computational chemistry, the therapeutic potential of scaffolds like this compound can be explored more thoroughly and rapidly.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1219426-63-7 | C₁₂H₁₅NO₃ | 221.25 |

| (R)-4-Benzylmorpholine-3-carboxylic acid | 929047-50-7 | C₁₂H₁₅NO₃ | 221.25 |

| 4-Benzylmorpholine-2-carboxylic acid | 769087-80-1 | C₁₂H₁₅NO₃ | 221.25 |

| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-36-8 | C₁₂H₁₃NO₄ | 235.24 |

This table presents data compiled from various chemical information sources for comparative purposes. chemsrc.com

Table 2: Application of Computational Techniques to this compound Research

| Computational Technique | Potential Application for this compound | Research Objective |

| Molecular Docking | Predict binding modes and affinities to various biological targets (e.g., enzymes, receptors). | Target identification and validation; initial assessment of therapeutic potential. |

| QSAR Modeling | Correlate structural features of derivatives with their biological activity. | Guide the design of new analogs with improved potency and selectivity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the molecule-target complex. | Elucidate detailed mechanism of action; confirm binding stability. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | Design novel compounds based on the active scaffold; virtual screening of compound libraries. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-benzylmorpholine-3-carboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzyl groups to morpholine derivatives followed by carboxylation. Purification via column chromatography (silica gel, eluent optimized for polarity) or recrystallization (using solvents like ethanol or acetone) is critical. Purity (>97%) can be verified using HPLC with UV detection (λ = 210–254 nm) and compared against commercial reference standards .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method (literature value: 220–225°C) .

- Molecular Structure : Confirm via -NMR and -NMR spectroscopy, cross-referencing chemical shifts with computed data (e.g., DFT simulations).

- Purity : Analyze via LC-MS or elemental analysis (C, H, N, O content) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators for particulate protection. Use fume hoods for weighing or reactions .

- Waste Disposal : Avoid drain disposal; collect organic waste in approved containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point variations)?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform:

- Thermogravimetric Analysis (TGA) : To detect decomposition events overlapping with melting.

- X-ray Crystallography : To identify crystalline polymorphs.

- Inter-lab Validation : Compare results across multiple instruments/labs to isolate methodological biases .

Q. What computational tools are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., acid dissociation constants, pKa) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water solubility) or stability under thermal stress .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13) and elevated temperatures (40–80°C). Monitor degradation via UPLC-MS and identify byproducts.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What strategies are recommended for assessing potential biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Test against fungal/bacterial strains (e.g., Candida albicans, E. coli) using agar dilution methods.

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., protease or kinase targets) with IC determination. Reference structurally similar compounds with known bioactivity .

Q. How should researchers address the lack of toxicological data for this compound?

- Methodological Answer :

- Acute Toxicity Screening : Use in vitro models like zebrafish embryos (FET assay) or mammalian cell lines (MTT assay).

- Genotoxicity : Perform Ames tests (bacterial reverse mutation) or comet assays for DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.